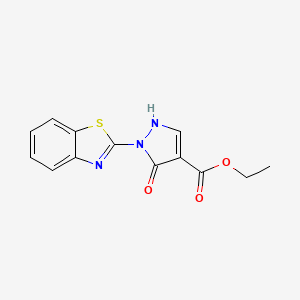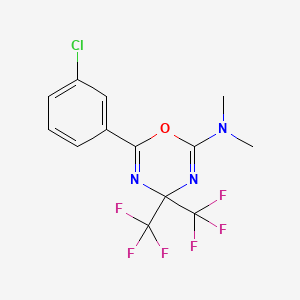![molecular formula C20H22ClFN2O6S B11479612 5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide](/img/structure/B11479612.png)
5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the sulfonamide group: This step involves the reaction of a chlorobenzene derivative with a sulfonamide precursor under controlled conditions.
Introduction of the morpholine group: This is achieved through a nucleophilic substitution reaction, where the morpholine ring is introduced to the intermediate compound.
Attachment of the fluorophenoxyethyl group: This step involves the reaction of the intermediate with a fluorophenoxyethyl derivative, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-CHLORO-N-[2-(2-FLUOROPHENOXY)ETHYL]-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H22ClFN2O6S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(2-fluorophenoxy)ethyl]-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN2O6S/c21-15-5-6-18(30-14-20(25)24-8-11-28-12-9-24)19(13-15)31(26,27)23-7-10-29-17-4-2-1-3-16(17)22/h1-6,13,23H,7-12,14H2 |
InChI Key |
XZYDCRXLRIDFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)NCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B11479535.png)
![N-(4-fluorobenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B11479548.png)
![4-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine](/img/structure/B11479549.png)

![2-[(4-tert-butylphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11479556.png)
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine](/img/structure/B11479560.png)
![4-{[(4-Methylphenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B11479563.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479570.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11479571.png)

![N-(2-Methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-3-(2-oxo-2H-chromen-3-YL)benzamide](/img/structure/B11479580.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(pyridin-3-ylmethyl)amino]alaninate](/img/structure/B11479601.png)
![N-[4-chloro-2-(piperidine-1-carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B11479603.png)
![4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11479607.png)
